4-Bromo-2-fluoro-3-iodophenol
Description
4-Bromo-2-fluoro-3-iodophenol (CAS: Not explicitly listed in evidence, but structurally related to compounds in and ) is a polyhalogenated phenolic derivative featuring bromine, fluorine, and iodine substituents on an aromatic ring. Its unique substitution pattern confers distinct electronic, steric, and reactivity properties, making it valuable in synthetic organic chemistry, particularly as an intermediate for pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
4-bromo-2-fluoro-3-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFLDFXVSXUDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-3-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the sequential halogenation of phenol derivatives. For instance, starting with a phenol, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide. Subsequent fluorination and iodination steps can be carried out using appropriate fluorinating and iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-iodophenol can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a corresponding hydroquinone.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino-phenol derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-fluoro-3-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-iodophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple halogens can enhance its binding affinity and specificity for certain targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-bromo-2-fluoro-3-iodophenol, a comparative analysis with structurally analogous halogenated phenols is provided below. Key differences in substituent positions, halogen types, and functional groups are highlighted.
Table 1: Structural and Functional Comparison of Halogenated Phenols
Key Research Findings
Methyl-substituted analogs (e.g., 4-bromo-3-fluoro-2-methylphenol) exhibit reduced reactivity in coupling due to steric effects from the -CH₃ group .
Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions. This contrasts with methoxy-containing analogs (e.g., 2-bromo-4'-methoxyacetophenone), where the -OCH₃ group activates the ring for electrophilic attack .
Biological Activity: Halogenated phenols like this compound are often screened for antimicrobial properties.
Synthetic Utility :
- Compounds with multiple halogens (e.g., iodine and bromine) are preferred in multi-step syntheses for their orthogonal reactivity. For example, iodine can be selectively replaced in Stille couplings, while bromine remains intact for subsequent modifications .
Notes on Limitations and Contradictions
- Data Gaps: Direct studies on this compound are sparse in the provided evidence. Much of its inferred reactivity is based on analogs like 4-bromo-2-iodophenol or fluorinated benzaldehydes .
- Contradictory Substituent Effects : suggests fluorine enhances antimicrobial activity in chromones, but methyl groups (as in ) may reduce bioavailability due to steric effects. The interplay of halogens in the target compound remains underexplored .
Biological Activity
4-Bromo-2-fluoro-3-iodophenol is a halogenated phenolic compound with a unique arrangement of bromine, fluorine, and iodine atoms. This structural configuration significantly influences its biological activity, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄BrFIO. The presence of halogen substituents alters the compound's electronic properties, enhancing its interaction with biological targets. The compound's structure can be represented as follows:
Biological Activity Overview
Research has demonstrated that halogenated phenolic compounds exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized in the following sections.
Antimicrobial Activity
Studies indicate that halogenated phenols can possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A comparative analysis is presented in Table 1.
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| 3-Bromo-5-chloro-2-iodophenol | S. aureus | 18 |
| 4-Chloro-3-methylphenol | P. aeruginosa | 12 |
This data suggests that the presence of bromine and iodine enhances the antimicrobial efficacy of phenolic compounds.
Anti-inflammatory Effects
The anti-inflammatory potential of halogenated phenols is well-documented. Research has indicated that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For example, a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that this compound significantly downregulated TNF-alpha and IL-6 levels.
Case Studies
Several case studies have explored the biological effects of halogenated phenolic compounds similar to this compound:
- Case Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry investigated halogenated phenols' effects on multidrug-resistant bacterial strains. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity against resistant strains.
- Case Study on Anti-inflammatory Properties : Research conducted by Smith et al. (2020) demonstrated that halogenated phenols could effectively reduce inflammation in animal models of arthritis. The study highlighted the potential for developing new anti-inflammatory drugs based on these compounds.
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. Its halogen substituents may enhance binding affinity and selectivity towards specific biological molecules, influencing various biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
